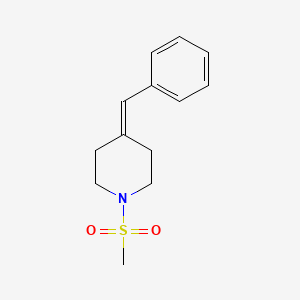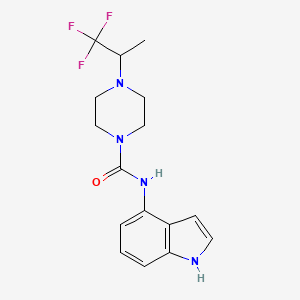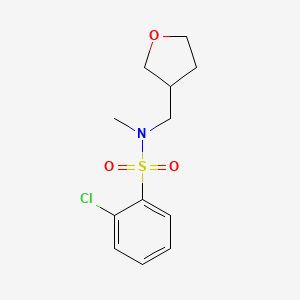![molecular formula C13H23ClN2 B7584282 1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)
1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPMDU is a relatively new compound that was first synthesized in 2015 by researchers at the University of California, Davis. Since then, it has been the subject of several studies due to its potential applications in various fields, including medicine and agriculture. CPMDU has been shown to have antifungal, antibacterial, and anticancer properties, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of CPMDU is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to cell death. CPMDU has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
CPMDU has been shown to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. CPMDU has also been shown to inhibit the activity of certain enzymes involved in energy metabolism, which may contribute to its antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
CPMDU has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. CPMDU has also been shown to have a broad spectrum of activity against various microorganisms, making it a useful tool for studying microbial physiology and biochemistry.
However, there are also limitations to using CPMDU in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. CPMDU is also toxic to mammalian cells at high concentrations, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on CPMDU. One area of interest is in the development of CPMDU-based drugs for the treatment of fungal and bacterial infections. Another area of interest is in the development of CPMDU-based herbicides for agricultural applications.
In addition, further research is needed to fully understand the mechanism of action of CPMDU and its potential side effects. This could lead to the development of more effective and safer CPMDU-based drugs and herbicides.
In conclusion, CPMDU is a promising compound with potential applications in various fields, including medicine and agriculture. Its antifungal, antibacterial, and anticancer properties make it a useful tool for research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
CPMDU can be synthesized using a multistep process that involves the reaction of 4-methyl-1,4-diazabicyclo[2.2.2]octane with 2-chloroprop-2-enyl chloride. The reaction is carried out in the presence of a base and a solvent, such as tetrahydrofuran or dichloromethane. The resulting product is purified using chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
CPMDU has been the subject of several studies due to its potential therapeutic applications. It has been shown to have antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. CPMDU has also been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
In addition, CPMDU has been shown to have anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. CPMDU has also been shown to have potential as a herbicide, as it has been shown to inhibit the growth of several weed species.
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2/c1-12(14)10-16-9-8-15(2)11-13(16)6-4-3-5-7-13/h1,3-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYMIEHSUVGEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCCC2)CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)
![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)

![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)

![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![(1-Methylimidazol-2-yl)-[3-[(2-methylphenyl)methyl]azetidin-1-yl]methanone](/img/structure/B7584242.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)



